![molecular formula C11H9N5OS B2463440 N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide CAS No. 1517621-44-1](/img/structure/B2463440.png)
N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide
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Overview
Description
“N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide” is a compound that contains a thiazole ring. Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidine-1-yl) ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino]benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole derivatives, such as “N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide”, have been found to have significant anti-tubercular properties . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives has been achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Antioxidant Activity
Thiazole derivatives, which include “N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide”, have been found to exhibit antioxidant properties . These compounds help the body to release energy from carbohydrates during metabolism and also aid in the normal functioning of the nervous system by playing a role in the synthesis of neurotransmitters, such as acetylcholine .
Analgesic and Anti-Inflammatory Properties
Thiazole compounds have been found to possess potent anti-inflammatory and analgesic activities . This makes them potential candidates for the development of new drugs for the treatment of conditions associated with inflammation and pain .
Antimicrobial Activity
Thiazole derivatives have been found to have significant antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs .
Antifungal Activity
Thiazole compounds have been found to possess potent antifungal properties . This makes them potential candidates for the development of new antifungal drugs .
Antiviral Activity
Thiazole derivatives have been found to exhibit antiviral properties . This makes them potential candidates for the development of new antiviral drugs .
Antitumor or Cytotoxic Drug Molecules
Thiazole derivatives have been found to possess potent antitumor or cytotoxic properties . This makes them potential candidates for the development of new antitumor or cytotoxic drugs .
Neuroprotective Properties
Thiazole compounds have been found to possess neuroprotective properties . This makes them potential candidates for the development of new drugs for the treatment of neurological disorders .
Mechanism of Action
Target of Action
The primary targets of N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide interacts with its targets by inhibiting the COX enzymes . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway, specifically the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin . The downstream effects include a reduction in inflammation and pain due to the decreased production of prostaglandins .
Pharmacokinetics
The compound’s anti-inflammatory activity has been evaluated, suggesting it has sufficient bioavailability to exert its effects .
Result of Action
The molecular and cellular effects of N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide’s action include the inhibition of COX enzymes, leading to a decrease in the production of prostaglandins . This results in a reduction of inflammation and pain .
properties
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)-1H-1,2,4-triazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5OS/c17-11(10-13-6-14-16-10)12-5-9-15-7-3-1-2-4-8(7)18-9/h1-4,6H,5H2,(H,12,17)(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGMMBABLXNXJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CNC(=O)C3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide |
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